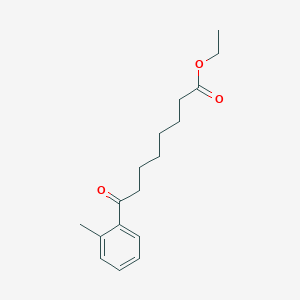

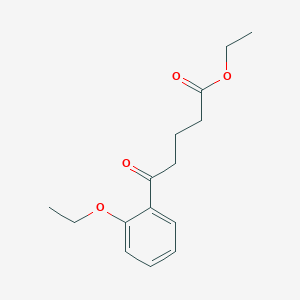

Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

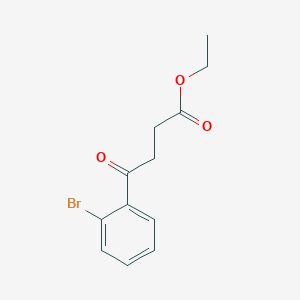

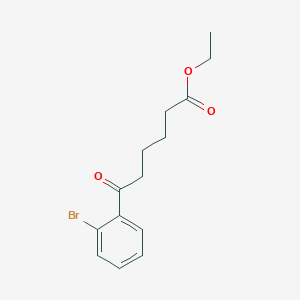

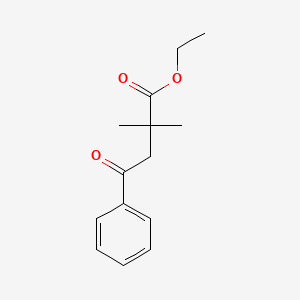

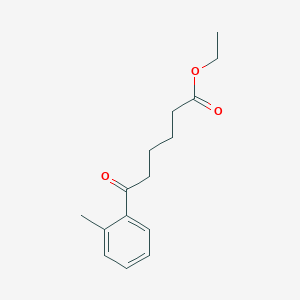

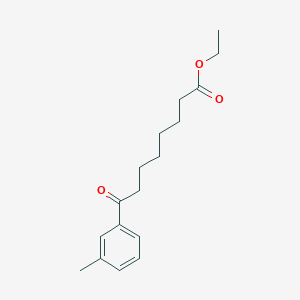

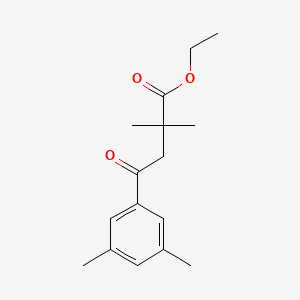

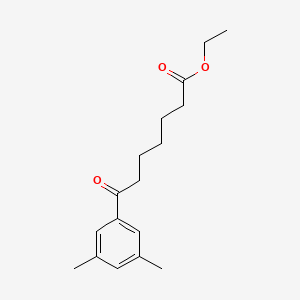

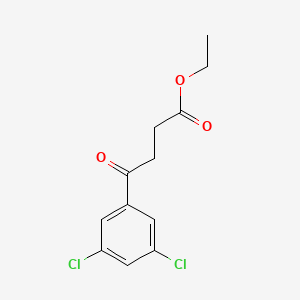

This would include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve the study of properties such as melting point, boiling point, solubility, spectral properties (IR, UV-Vis, NMR, MS), and reactivity.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Ethyl 2,4-dioxovalerate has been used in the hydrogenation process with chiral rhodium or ruthenium catalysts to synthesize 2-hydroxy-4-methyltetrahydrofuran-2-one, demonstrating its utility in asymmetric synthesis (Blandin, Carpentier, & Mortreux, 1998).

- Ethyl 3-ethoxymethylene-2,4-dioxovalerate reacts with hydrazines to produce various pyrazole derivatives, showcasing its versatility in organic synthesis (Kurihara, Uno, & Sakamoto, 1980).

- The reaction of hydrogen peroxide with ethyl 4-oxovalerate leads to the formation of ethyl 4,4-dihydroperoxyvalerate, illustrating its potential in producing organic peroxides (Cubbon & Hewlett, 1968).

Material Synthesis and Drug Development

- The compound has been used in the synthesis of coronafacic acid, a significant step in the exploration of complex molecular structures (Yates, Bhamare, Granger, & Macas, 1993).

- It plays a role in the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate, an important intermediate for the manufacture of less toxic pesticides (Jianquan, 2007).

- Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, synthesized from this compound, shows significance in crystallography and materials science (Yeong, Chia, Quah, & Tan, 2018).

Biological and Pharmacological Studies

- Ethyl 4-(2-Aryloxyhexyloxy)benzoates, derived from this compound, have been tested for inducing metamorphosis in silkworm larvae, indicating its potential in biological studies (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).

- The compound's derivatives have shown antimicrobial and antioxidant activities, emphasizing its importance in medicinal chemistry (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.

Propriétés

IUPAC Name |

ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-18-14-10-6-5-8-12(14)13(16)9-7-11-15(17)19-4-2/h5-6,8,10H,3-4,7,9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPQVLUVXGFMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645776 |

Source

|

| Record name | Ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate | |

CAS RN |

898757-39-6 |

Source

|

| Record name | Ethyl 2-ethoxy-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.